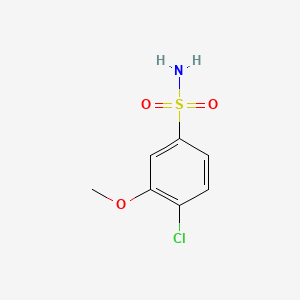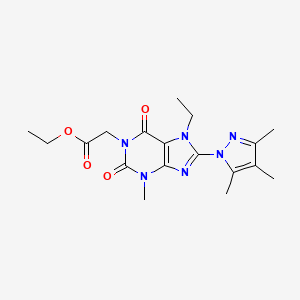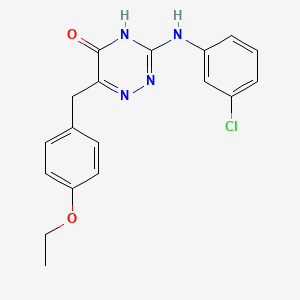
1-isobutyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-isobutyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, also known as Isobutyl Nitrophenyl Tetrahydroquinazoline, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of quinazoline derivatives, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
Potential Therapeutic Applications
Antithyroidal, Antitubercular, and Antifungal Properties : The compound has been suggested to potentially exhibit antithyroidal, antitubercular, and antifungal properties. This is based on studies involving similar condensed ring thiones, indicating a broad spectrum of possible therapeutic applications (Orth & Jones, 1961).
Anticancer Activity : Some studies have investigated the anticancer properties of related nitrophenyl-group-containing heterocycles. These compounds have shown moderate to strong activity against pancreatic cancer cell lines (PACA2) and lung carcinoma cell lines (A549). The findings suggest potential in the exploration of anticancer therapies (Sayed et al., 2022).
Antioxidant Properties : In addition to their potential anticancer activity, these compounds have exhibited significant antioxidant properties. This indicates a potential for use in therapies targeting oxidative stress-related disorders (Sayed et al., 2022).
Chemical and Pharmacological Studies
Structural and Spectroscopic Analysis : Research has been conducted on the structural, spectroscopic, and electronic properties of similar nitrophenyl derivatives. These studies provide valuable information on the physicochemical characteristics of the compound, which is essential for pharmacological development (Alaşalvar et al., 2021).
Local Anesthetic Activity and Toxicity Studies : Studies have been conducted on derivatives of isoquinoline alkaloids, investigating their local anesthetic activity and toxicity. Such research is vital in assessing the safety and therapeutic potential of these compounds (Azamatov et al., 2023).
properties
IUPAC Name |
1-(2-methylpropyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-12(2)11-20-16-6-4-3-5-15(16)18(24)19-17(20)13-7-9-14(10-8-13)21(22)23/h7-10,12H,3-6,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIOIFKGDDLRCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate](/img/structure/B2359556.png)

![3-[4-Oxo-3-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]propanoic acid](/img/structure/B2359559.png)

![2,5,5-Trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2359561.png)


![4-Chloro-2-{[(3-fluorophenyl)amino]methyl}phenol](/img/structure/B2359565.png)

![N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2359571.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2359575.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2359577.png)